N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide - 1797334-21-4

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide

Catalog Number: EVT-3145333
CAS Number: 1797334-21-4
Molecular Formula: C18H16N4OS
Molecular Weight: 336.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a specific synthesis method for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide is not explicitly detailed in the provided literature, a related compound, N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide, shares a similar structural scaffold and its synthesis is described. This synthesis involves multiple steps, including the construction of the thiazole ring and subsequent modifications to introduce the desired substituents []. Similar synthetic strategies could potentially be employed for the preparation of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide.

Applications

The provided literature primarily highlights the potential of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide and related compounds as antitubercular agents. Specifically, analogous 2-aminothiazoles demonstrated promising inhibitory activity against various Mycobacterium tuberculosis strains, including multidrug-resistant and persistent forms []. This activity suggests that these compounds could be further investigated for developing novel tuberculosis treatments.

N-Phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide

Compound Description: This compound demonstrated high inhibitory activity against both susceptible and resistant strains of Mycobacterium tuberculosis []. It exhibited an MIC90 of 0.125–0.25 μg/mL (0.33–0.66 μM) against susceptible strains []. Additionally, it showed selectivity over other bacterial species and eukaryotic cells, good metabolic stability, and apparent resilience to efflux pump action [].

N-(Pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide

Compound Description: This compound exhibited potent inhibitory activity against both susceptible and resistant strains of Mycobacterium tuberculosis []. It displayed an MIC90 of 0.06–0.125 μg/mL (0.16–0.32 μM) against susceptible strains []. Moreover, it demonstrated selectivity for M. tuberculosis over other bacterial species and eukaryotic cells, good metabolic stability, and resistance to efflux pump activity [].

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

Compound Description: This compound acts as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases []. It demonstrates strong inhibition of BRAFV600E, a common mutation in melanoma []. Interestingly, TAK-632 induces an active αC-in/αC-in BRAF dimer conformation [], a finding that highlights the importance of understanding the impact of BRAF inhibitors on kinase dimerization.

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (Imatinib)

Compound Description: This compound, also known as STI-571, is a tyrosine kinase inhibitor that exhibits potent and selective activity against the Bcr-Abl tyrosine kinase, making it effective for the treatment of chronic myelogenous leukemia (CML) [, ]. It also shows efficacy in treating gastrointestinal stromal tumors [].

4-Chloro-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (PAP19)

Compound Description: PAP19 is a tyrosine kinase inhibitor, specifically a derivative of imatinib, designed for targeted delivery to hepatic stellate cells (HSCs) to inhibit liver fibrosis []. This compound effectively reduces collagen deposition and αSMA staining of activated HSCs [].

(E)-3-(2-Bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide

Compound Description: This compound displayed significant antiproliferative activity against human chronic myeloid leukemia K562 cells, even surpassing the potency of STI-571 []. This finding highlights its potential as a lead compound for developing new CML treatments.

4-[3-(Substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives

Compound Description: These derivatives exhibit substantial in vitro anticancer activity against a human liver cell line (HEPG2) []. Their potency in inhibiting cell growth makes them promising candidates for further development as anticancer agents.

N-(phenylsulfonyl)acetamide derivatives

Compound Description: These derivatives, particularly those featuring quinoxaline moieties attached to the sulfonamide ring system, demonstrate potent in vitro antimalarial activity, with IC50 values < 30 μM []. They also exhibit favorable ADMET properties, making them promising leads for developing novel antimalarial drugs.

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is a selective cyclin-dependent kinase 5 (CDK5) inhibitor that exhibits a concentration-dependent reduction of Mcl-1 levels in cancer cell lines []. This compound shows promise in sensitizing pancreatic cancers to Bcl-2 inhibitors by modulating Mcl-1 function [].

Properties

CAS Number

1797334-21-4

Product Name

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopropanecarboxamide

Molecular Formula

C18H16N4OS

Molecular Weight

336.41

InChI

InChI=1S/C18H16N4OS/c23-17(13-3-4-13)20-14-7-5-12(6-8-14)16-11-24-18(22-16)21-15-2-1-9-19-10-15/h1-2,5-11,13H,3-4H2,(H,20,23)(H,21,22)

InChI Key

BPSGDZPEFJUZKP-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.